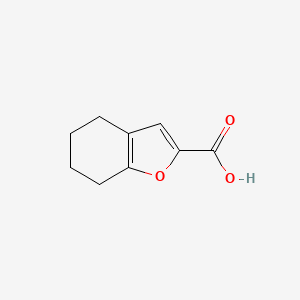

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid

Description

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid is a bicyclic organic compound featuring a partially saturated benzofuran core with a carboxylic acid substituent at the 2-position. This structure combines the aromaticity of benzofuran with the flexibility of a tetrahydro ring system, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its applications include serving as a precursor for bioactive molecules, such as kinase inhibitors and anti-inflammatory agents . The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the partially saturated ring, which modulates steric and electronic properties for targeted synthetic modifications.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDSTMXFRDRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369138-08-8 | |

| Record name | 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-methanol .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid exhibit significant antitumor properties. A study conducted on various ethyl ester derivatives demonstrated their effectiveness against different cancer cell lines. These compounds showed promising results in inhibiting tumor growth and could serve as potential leads for new anticancer drugs .

Neuropharmacological Effects

The compound has been investigated for its interaction with GABA receptors. Certain derivatives have been synthesized to selectively bind to these receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and epilepsy . The modulation of GABAergic activity suggests a pathway for developing new anxiolytic or anticonvulsant medications.

Modulation of Inflammatory Responses

Recent studies have highlighted the compound's role as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome modulator. This action is relevant in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. The ability to modulate the immune response positions these compounds as candidates for anti-inflammatory therapies .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Oxidative Aromatization : Utilizing transition metal catalysts like copper(II) bromide has proven effective in the oxidative dehydrogenation of related benzofuran derivatives .

- Electrophilic Substitution : Direct iodocyclization methods have been employed to synthesize substituted derivatives efficiently .

These synthetic routes not only facilitate the production of the target compound but also allow for the exploration of various functionalized derivatives that can enhance biological activity.

Antimicrobial Properties

Benzofuran derivatives, including this compound analogs, have demonstrated antimicrobial activities against a range of pathogens. Their structural diversity enables them to interact with biological targets effectively, making them suitable for further development as antimicrobial agents .

Imaging Agents in Neurology

The compound has also been investigated as a precursor for radiolabeled imaging agents used in neuroimaging studies. For example, radioiodinated derivatives have shown high brain uptake in animal models, suggesting their potential use in diagnosing neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-carboxylate

- Structure : Differs by the presence of a fluorine substituent at the 5,5-positions and an ethyl ester group instead of a carboxylic acid .

- Molecular Formula: C₁₁H₁₃F₂NO₃ (vs. C₉H₁₀O₃ for the parent acid).

- The ester group allows for easier derivatization into amides or acids, making it a flexible synthetic intermediate.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid

- Structure: Replaces the benzofuran oxygen with sulfur (thieno ring) and incorporates a pyridine moiety .

- Key Differences :

- Sulfur’s larger atomic radius increases electron delocalization, altering redox properties.

- The pyridine ring introduces basicity, affecting solubility and metal-binding capabilities.

5-Methyl-4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic Acid

- Structure : Features a benzothiophene core (sulfur instead of oxygen) with a methyl substituent .

- Methylation at the 5-position increases steric hindrance, which may reduce reactivity at adjacent sites.

Complex Derivatives (e.g., Compounds 4c and 4d)

- Examples :

- Structural Features :

- Bulky substituents (e.g., trifluoromethyl, tert-butyl) enhance steric shielding, improving selectivity in enantioselective reactions.

- High enantiomeric excess (19:1 dr) and purity (>99% ee via HPLC) highlight their utility in asymmetric synthesis.

Data Tables

Table 1. Key Structural and Physical Properties

Table 2. HPLC Retention Times (Compound 4c and 4d)

| Compound | Column | Solvent System | Flow Rate | Retention Time (min) | ee (%) |

|---|---|---|---|---|---|

| 4c | Chiralpak IA-3 | Hexane/EtOH (80:20) | 0.5 mL/min | 8.2 | >99 |

| 4d | Chiralpak IA-3 | Hexane/EtOH (70:30) | 0.5 mL/min | 6.5 | >99 |

Biological Activity

4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran moiety with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 166.18 g/mol. The compound is characterized by its unique tetrahydrobenzofuran ring system, which contributes to its reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. Research has shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance:

- Cytotoxicity Testing : A study evaluated the cytotoxic activity of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives against human liver carcinoma (HEPG2) cells. The results indicated that certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the benzofuran structure has been linked to enhanced anticancer activity. For example, compounds with halogen substitutions showed increased potency against leukemia cell lines K562 and HL60 .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. The presence of a carboxylic acid group in this compound may enhance its interaction with microbial membranes or enzymes:

- In Vitro Studies : Some studies have documented the effectiveness of benzofuran derivatives against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Case Studies

- Synthesis and Evaluation : A notable study synthesized various derivatives of this compound and evaluated their biological activities. The study found that modifications to the benzofuran ring significantly influenced their anticancer properties and selectivity towards cancerous cells compared to normal cells .

- Antitumor Activity : Another investigation focused on the antitumor effects of these compounds in vivo using mouse models. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastasis in treated groups compared to controls .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Target Cells/Organisms | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | 3-Methyl-4-Oxo Derivative | HEPG2 (Human Liver Carcinoma) | < 10 µM |

| Anticancer | Halogenated Benzofurans | K562 (Leukemia) | 0.1 µM |

| Antimicrobial | Various Benzofurans | Gram-positive & Gram-negative Bacteria | Variable efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, and how can purity be validated?

- Synthesis Methods : The compound is typically synthesized via multi-step reactions involving cyclization of substituted furan precursors followed by carboxylation. For example, cyclization of tetrahydrobenzofuran intermediates under acidic or catalytic conditions is a key step .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for assessing purity and structural integrity. X-ray crystallography can confirm stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

- Primary Techniques :

- NMR Spectroscopy : Resolves proton and carbon environments, particularly distinguishing between axial/equatorial substituents in the tetrahydro ring system .

- X-ray Crystallography : Provides definitive bond angles, torsion angles, and crystal packing interactions (e.g., hydrogen-bonding networks stabilizing the molecule) .

Q. What biological activities are associated with this compound derivatives?

- Reported Activities : Derivatives exhibit antimicrobial and anticancer properties, likely due to interactions with enzymes (e.g., kinase inhibition) or DNA intercalation. The carboxylic acid group enhances binding to biological targets via hydrogen bonding .

- Mechanistic Insight : Substituents like methyl or trifluoromethyl groups modulate lipophilicity and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Key Variables :

- Temperature : Cyclization steps often require controlled heating (80–120°C) to avoid side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve regioselectivity in cross-coupling steps .

- Challenges : Competing hydrolysis of intermediates may reduce yield; anhydrous solvents (e.g., THF) and inert atmospheres are critical .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Approach :

- Experimental Validation : Replicate synthesis and characterization under standardized conditions.

- Computational Chemistry : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and identify discrepancies caused by solvent effects or dynamic conformations .

Q. What computational tools are recommended for modeling the compound’s 3D conformation and reactivity?

- Software : Gaussian or ORCA for DFT-based geometry optimization. Molecular docking (AutoDock Vina) predicts binding modes with biological targets .

- Parameters : SMILES/InChI notations (e.g.,

C1=CC2=C(C=C1Br)C=C(O2)C(=O)O) enable accurate model building .

Q. How do substituents (e.g., halogens, methyl groups) influence structure-activity relationships (SAR)?

- Case Studies :

- 5-Bromo derivatives : Enhanced antibacterial activity due to increased electrophilicity .

- Trifluoromethyl groups : Improve metabolic stability and membrane permeability .

Q. What strategies mitigate degradation during storage or biological assays?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.